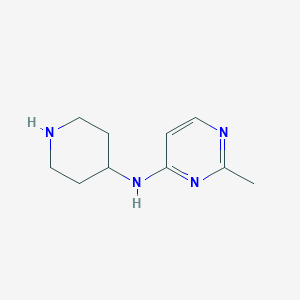

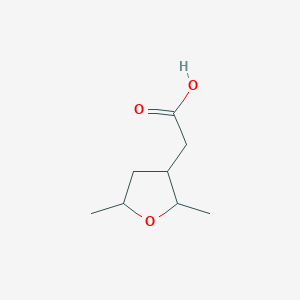

![molecular formula C25H30N6O4 B2406380 Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate CAS No. 899414-90-5](/img/structure/B2406380.png)

Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the ethyl benzoate group. Imidazole rings can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound more polar and increase its solubility in water .Scientific Research Applications

Synthesis and Characterization

Simple and Efficient Syntheses of Novel Derivatives

A study by Goli-Garmroodi et al. (2015) discusses the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through a reaction involving similar compounds, emphasizing the efficiency and yield of such synthetic processes. This research illustrates the potential for creating diverse chemical entities with possible therapeutic or material applications (Goli-Garmroodi et al., 2015).

Medicinal Chemistry and Drug Development

GPIIb/IIIa Integrin Antagonists

Hayashi et al. (1998) describe the development of highly potent and orally active fibrinogen receptor antagonists, showcasing the application of complex organic molecules in the development of new therapeutics, particularly for antithrombotic treatment (Hayashi et al., 1998).

Antimicrobial Activity

Antimycobacterial Activity of Novel Compounds

Research by Lv et al. (2017) on novel imidazo[1,2-a]pyridine-3-carboxamide derivatives reveals significant activity against drug-sensitive/resistant MTB strains, highlighting the importance of chemical synthesis in addressing global health challenges such as tuberculosis (Lv et al., 2017).

Material Science

Electrochemical and Electrochromic Properties

A study by Hu et al. (2013) on novel donor–acceptor type monomers for electrochromic applications demonstrates the role of synthetic chemistry in developing materials with specific electronic properties, potentially useful for display technologies and smart windows (Hu et al., 2013).

Mechanism of Action

properties

IUPAC Name |

ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O4/c1-4-35-23(33)18-8-10-19(11-9-18)31-17(2)16-30-20-21(26-24(30)31)27(3)25(34)29(22(20)32)15-14-28-12-6-5-7-13-28/h8-11,16H,4-7,12-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFYTMDMNUGLJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

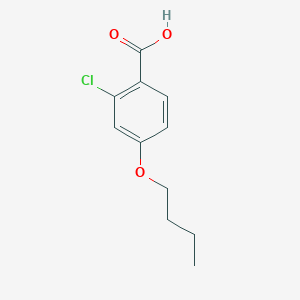

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2406301.png)

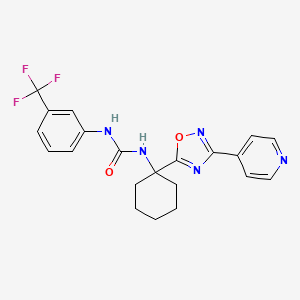

![4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester](/img/structure/B2406303.png)

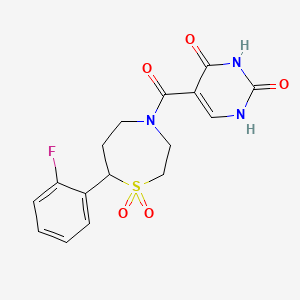

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2406306.png)

![3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B2406308.png)

![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)

![N-[(4-cyano-2-fluorophenyl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2406319.png)

![1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2406320.png)